2,5-Dimethoxybenzaldehyde

Description

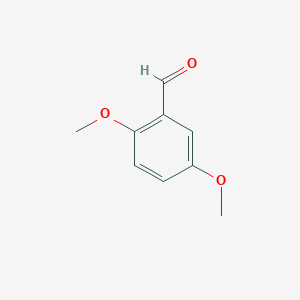

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKNJHPZAVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052620 | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-02-7 | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49S1PPL78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxybenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and key reactive methodologies associated with 2,5-Dimethoxybenzaldehyde. This aromatic aldehyde is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and research chemicals.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and two methoxy (B1213986) groups at the 2 and 5 positions.[1] It typically appears as a yellow to beige or off-white crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 93-02-7 | [3] |

| Appearance | Yellow to beige crystalline powder/solid | [2][4] |

| Melting Point | 46-52 °C | [2] |

| Boiling Point | 146 °C at 10 mmHg | |

| 283.8 °C at 760 mmHg | ||

| Density | 1.114 g/mL | [3] |

| Water Solubility | 795 mg/L (at 25°C) | [2][4] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607), methanol, ethanol (B145695), acetone | [4] |

| Flash Point | >110 °C (>230 °F) | [5] |

| InChI Key | AFUKNJHPZAVHGQ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C=O | [6] |

Chemical Structure and Spectroscopic Profile

The structure of this compound, featuring an aldehyde and two electron-donating methoxy groups on the aromatic ring, gives rise to a distinct spectroscopic profile crucial for its identification and characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two methoxy groups. The aldehydic proton typically appears as a singlet at a downfield chemical shift. The aromatic protons show a characteristic splitting pattern based on their positions, and the two methoxy groups appear as distinct singlets.

-

¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~189 |

| C-2 (C-OCH₃) | ~158 |

| C-5 (C-OCH₃) | ~154 |

| C-1 (C-CHO) | ~126 |

| C-4 | ~114 |

| C-6 | ~113 |

| C-3 | ~112 |

| -OCH₃ | ~56 |

| (Note: Predicted values are based on standard NMR prediction software and may vary slightly from experimental results.) |

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2820 and ~2720 | Weak | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |

| ~1685 | Strong | C=O Stretching | Aldehyde (-CHO) |

| ~1590 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether |

| ~1110 | Strong | C-O-C Symmetric Stretching | Aryl Ether |

| (Note: Data compiled from typical spectra of substituted benzaldehydes.)[7] |

2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 166 | [M]⁺ (Molecular Ion) | - |

| 165 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |

| 151 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 137 | [M-CHO]⁺ | Loss of the formyl group |

| 123 | [M-CH₃-CO]⁺ | Subsequent loss of CO from the [M-CH₃]⁺ fragment |

| (Note: Relative intensities can vary based on instrument conditions.)[8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

3.1. Synthesis of this compound via Reimer-Tiemann Reaction and Methylation

This multi-step synthesis starts from 4-methoxyphenol (B1676288).[10][11]

Step A: Reimer-Tiemann Formylation of 4-Methoxyphenol

-

Reaction Setup: In a suitable reaction vessel, dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of sodium hydroxide (B78521) (NaOH) in 400 mL of water.

-

Addition of Chloroform: While maintaining vigorous stirring, add 161 mL of chloroform (CHCl₃) to the reaction mixture. The temperature should be carefully controlled.

-

Reaction and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitor by TLC). The reaction mixture is then subjected to steam distillation.

-

Isolation: The usual work-up of the distillate yields 2-hydroxy-5-methoxybenzaldehyde (B1199172) as a clear yellow oil.

Step B: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

-

Reaction Setup: In a 250 mL round-bottom flask, charge 100 mL of acetone, 14 g of anhydrous potassium carbonate (K₂CO₃), and 10 g of the 2-hydroxy-5-methoxybenzaldehyde obtained from the previous step.

-

Addition of Methylating Agent: Bring the mixture to reflux temperature and add 11 g of dimethyl sulfate (B86663) ((CH₃)₂SO₄).

-

Reaction: Continue the reaction at reflux for 4 hours.

-

Work-up and Purification: Evaporate the solvent under reduced pressure. The crude product is crystallized in cold water. Recrystallization from an ethanol/water mixture yields pure this compound.[10]

3.2. Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene (B90301)

This method introduces the aldehyde group directly onto the 1,4-dimethoxybenzene ring.

-

Formation of Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Stir the mixture at 0 °C for 30-60 minutes.

-

Formylation Reaction: Dissolve 1,4-dimethoxybenzene (1 equivalent) in a minimal amount of DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or gently heat as needed, monitoring progress by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate to neutralize the mixture and hydrolyze the intermediate.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][12]

3.3. Reduction to 2,5-Dimethoxybenzyl Alcohol

This protocol describes the reduction of the aldehyde to a primary alcohol.[13]

-

Reaction Setup: In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.

-

Addition of Aldehyde: Slowly add a solution of this compound (1 equivalent) in THF to the LiAlH₄ suspension at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium sulfate (Na₂SO₄) solution at 0 °C.

-

Work-up and Purification: Stir the resulting suspension for 3 hours. Filter the mixture through a pad of silica (B1680970) gel or celite and dry the filtrate with anhydrous Na₂SO₄. After evaporation of the solvent, the residue can be purified by column chromatography to yield 2,5-dimethoxybenzyl alcohol.

3.4. Synthesis of an Imine Derivative

This is a general protocol for the condensation reaction with a primary amine.[14]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene (B28343) in a round-bottom flask.

-

Addition of Amine: Add the primary amine (1 to 1.1 equivalents) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

Water Removal: For less reactive amines, use a Dean-Stark apparatus to remove the water formed during the reaction by azeotropic distillation with toluene.

-

Reaction Completion: Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature or with gentle heating.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting imine can often be used without further purification or can be purified by recrystallization or column chromatography.

Applications in Synthesis

This compound is a crucial precursor in the synthesis of 2,5-dimethoxyphenethylamine (2C-H). This compound, in turn, serves as a foundational building block for a wide range of substituted phenethylamines, which are of significant interest in medicinal chemistry and neuroscience research. These include compounds such as 2C-B, 2C-I, and 2C-C.[3][4] Its reactivity also makes it a useful intermediate for constructing more complex molecular architectures in various organic syntheses.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 93-02-7 [m.chemicalbook.com]

- 6. This compound | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 10. What are the Steps in the Synthesis of this compound?_Chemicalbook [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. jk-sci.com [jk-sci.com]

- 13. 2,5-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 14. Imine formation-Typical procedures - operachem [operachem.com]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethoxybenzaldehyde from 1,4-Dimethoxybenzene

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways for producing 2,5-dimethoxybenzaldehyde from the starting material 1,4-dimethoxybenzene (B90301). This compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document details the primary formylation methodologies, including the Vilsmeier-Haack, Gattermann, and Rieche reactions. It offers a comparative analysis of these methods, complete with detailed experimental protocols, quantitative data, and troubleshooting strategies to optimize yield and purity. The guide is structured to serve as a practical resource for laboratory and process development applications.

Introduction to Formylation of 1,4-Dimethoxybenzene

The synthesis of this compound from 1,4-dimethoxybenzene involves the introduction of a formyl group (-CHO) onto the aromatic ring, a fundamental transformation known as formylation.[2] The two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activate it towards electrophilic aromatic substitution, making this conversion feasible.[3] However, the reactivity of the substrate also presents challenges, such as the potential for side reactions or low yields under certain conditions.[3][4]

Several named reactions are employed for this purpose, each with distinct advantages and limitations regarding reagents, reaction conditions, and regioselectivity. The most prominent methods for the formylation of 1,4-dimethoxybenzene are the Vilsmeier-Haack reaction, the Gattermann reaction, and the Rieche formylation.[1][3][5] The selection of an appropriate method is critical and depends on factors such as desired yield, scale, available equipment, and safety considerations associated with the reagents.

Comparative Analysis of Core Synthesis Methods

The efficacy of synthesizing this compound from 1,4-dimethoxybenzene varies significantly with the chosen formylation method. The following table summarizes quantitative data from key experimental approaches.

| Formylation Method | Key Reagents | Catalyst/Co-reagent | Solvent | Temperature | Reaction Time | Reported Yield (%) |

| Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | DMF | 0°C to Room Temp | ~6.5 hours | Variable, can be low (~16%)[4] |

| Gattermann | Zinc Cyanide (Zn(CN)₂) | Aluminum chloride (AlCl₃), HCl gas | Benzene | 45°C | 3-5 hours | ~73%[3][6] |

| Rieche Formylation | Dichloromethyl methyl ether | Titanium tetrachloride (TiCl₄) | Dichloromethane | 0°C to Room Temp | ~3 hours | Good yields reported[7][8] |

Chemical Pathways and Workflow Visualization

Visualizing the reaction and experimental process is crucial for understanding and implementation. The following diagrams illustrate the chemical transformation, the general laboratory workflow, and the logical considerations for method selection.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Rieche formylation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Formylation - Rieche Formylation [commonorganicchemistry.com]

An In-depth Technical Guide to the Reimer-Tiemann Formylation in the Synthesis of 2,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Reimer-Tiemann formylation as a key step in the synthesis of 2,5-dimethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the reaction mechanism, provides a thorough experimental protocol, and presents quantitative data to support process optimization and scalability.

Introduction

The synthesis of this compound is a multi-step process, with the Reimer-Tiemann reaction representing a critical transformation. This reaction facilitates the ortho-formylation of phenols through the action of chloroform (B151607) in a basic medium.[1][2][3] In the context of this compound synthesis, the Reimer-Tiemann reaction is employed to introduce a formyl group onto the aromatic ring of 4-methoxyphenol (B1676288), yielding the intermediate 2-hydroxy-5-methoxybenzaldehyde (B1199172). This intermediate is subsequently methylated to produce the final product. Understanding the nuances of the Reimer-Tiemann step is crucial for optimizing yield and purity.

The Reimer-Tiemann Reaction: Mechanism and Specifics

The Reimer-Tiemann reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of dichlorocarbene (B158193) (:CCl2), a highly reactive electrophile.[4][5]

The key steps of the mechanism are as follows:

-

Dichlorocarbene Formation: Chloroform is deprotonated by a strong base, typically sodium hydroxide (B78521), to form the trichloromethanide anion. This anion then undergoes alpha-elimination to generate dichlorocarbene.[4][5]

-

Phenoxide Formation: The phenolic substrate, in this case, 4-methoxyphenol, is deprotonated by the base to form the more nucleophilic phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position to the hydroxyl group.[4]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is then hydrolyzed in the basic medium to yield the aldehyde.[4]

Quantitative Data

The efficiency of the Reimer-Tiemann formylation of 4-methoxyphenol and the subsequent methylation step can vary based on reaction conditions. The following table summarizes key quantitative data from various reported procedures.

| Parameter | Reimer-Tiemann Formylation | Methylation | Reference |

| Substrate | 4-Methoxyphenol | 2-hydroxy-5-methoxybenzaldehyde | [6] |

| Yield | 94% (of crude product) | 8.3 g from 10 g starting material | [6][7] |

| Temperature | 50-70 °C | Reflux | [8] |

| Reaction Time | 1-3 hours | 4 hours | [7][8] |

| Key Reagents | Chloroform, Sodium Hydroxide | Dimethyl sulfate (B86663), Potassium carbonate | [6][7] |

| Solvent | Water, Ethanol (optional) | Acetone (B3395972) | [7][8] |

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. High temperatures (>60-70°C) in the Reimer-Tiemann step can lead to the formation of polymeric tars, which can significantly reduce the yield of the desired product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 4-methoxyphenol.

Reimer-Tiemann Formylation of 4-Methoxyphenol

This procedure outlines the synthesis of 2-hydroxy-5-methoxybenzaldehyde.

Materials:

-

4-Methoxyphenol (124.1 g)

-

Sodium hydroxide (320 g)

-

Chloroform (161 mL)

-

Deionized water (400 mL)

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve the sodium hydroxide in deionized water.

-

Add the 4-methoxyphenol to the sodium hydroxide solution and heat the mixture to 50-60°C with continuous stirring.

-

Once the 4-methoxyphenol has dissolved, begin the dropwise addition of chloroform at a rate that maintains a gentle reflux. The reaction is exothermic, and the temperature should be carefully controlled to remain within the 50-70°C range.[9]

-

After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours.

-

After cooling, the reaction mixture can be worked up by steam distillation to isolate the 2-hydroxy-5-methoxybenzaldehyde as a yellow oil.[6] A 94% yield of the crude product has been reported using this method.[6]

Methylation of 2-hydroxy-5-methoxybenzaldehyde

This procedure describes the conversion of the intermediate to the final product, this compound.

Materials:

-

2-hydroxy-5-methoxybenzaldehyde (10 g, crude oil from the previous step)

-

Anhydrous potassium carbonate (14 g)

-

Dimethyl sulfate (11 g)

-

Acetone (100 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 2-hydroxy-5-methoxybenzaldehyde, anhydrous potassium carbonate, and acetone.

-

Heat the mixture to reflux with vigorous stirring.

-

Add the dimethyl sulfate dropwise to the refluxing mixture.

-

Continue to reflux the reaction for 4 hours.[7]

-

After cooling, filter the reaction mixture to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude product can be crystallized from cold water and further purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.[7]

Experimental Workflow

The overall synthesis can be visualized as a two-stage process.

Potential Byproducts and Considerations

The primary byproduct of concern in the Reimer-Tiemann formylation of 4-methoxyphenol is the formation of polymeric tars, which can occur at elevated temperatures. Careful temperature control is therefore critical for maximizing the yield of the desired aldehyde. In the broader context of the Reimer-Tiemann reaction with substituted phenols, the formation of cyclohexadienone derivatives has also been reported as a potential side reaction.[10] However, for 4-methoxyphenol, the primary reported byproduct is tar formation.

Conclusion

The Reimer-Tiemann formylation is a robust and well-established method for the synthesis of 2-hydroxy-5-methoxybenzaldehyde, a key intermediate in the production of this compound. By carefully controlling reaction parameters, particularly temperature, and employing appropriate workup and purification procedures, high yields of the desired product can be achieved. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively implement and optimize this important synthetic transformation.

References

- 1. Reimer-Tiemann_reaction [chemeurope.com]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. byjus.com [byjus.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. What are the Steps in the Synthesis of this compound?_Chemicalbook [chemicalbook.com]

- 8. Various Aromatic Formylations [designer-drug.com]

- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 10. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Vilsmeier-Haack Reaction Mechanism for Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile formylation reaction in organic chemistry, used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] Named after Anton Vilsmeier and Albrecht Haack, this reaction has become an indispensable tool in the synthesis of a wide array of aldehydes, which are key precursors in the pharmaceutical, agrochemical, and dye industries.[1] The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[2]

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction, with a specific focus on its application to the synthesis of substituted benzaldehydes. It will delve into the core mechanism, provide quantitative data on reaction conditions and yields, detail experimental protocols, and discuss the factors influencing regioselectivity and potential side reactions.

The Core Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the activated benzaldehyde (B42025) derivative.

Stage 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a highly electrophilic chloroiminium ion, is formed by the reaction of a substituted amide (e.g., DMF) with an activating agent like phosphorus oxychloride (POCl₃).[3]

Stage 2: Electrophilic Aromatic Substitution

The electron-rich aromatic ring of the benzaldehyde derivative attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt to yield the formylated benzaldehyde.[4]

Application to Benzaldehyde Derivatives

The Vilsmeier-Haack reaction is particularly effective for the formylation of benzaldehyde derivatives that are "activated" with electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) groups. These groups increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the weakly electrophilic Vilsmeier reagent.

The position of formylation is directed by the activating group. Generally, formylation occurs at the ortho and para positions relative to the activating group.[4] The regioselectivity is influenced by both electronic and steric factors.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various substituted benzaldehyde derivatives. Please note that reaction conditions and yields can vary depending on the specific substrate and experimental setup.

| Substrate | Activating Group(s) | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference(s) |

| Resorcinol (B1680541) | 2,4-dihydroxy | POCl₃/DMF | 22-28 | 1 | 2,4-Dihydroxybenzaldehyde (B120756) | 65-75 | [5] |

| Resorcinol | 2,4-dihydroxy | Oxalyl chloride/DMF | < room temp | - | 2,4-Dihydroxybenzaldehyde | 65-75 | [5] |

| 3,5-Dimethoxyphenol | 3,5-dimethoxy, 1-hydroxy | POCl₃/DMF | - | - | 2-formyl-3,5-dimethoxyphenol | 11 | [6] |

| 3,5-Dimethoxyphenol | 3,5-dimethoxy, 1-hydroxy | POCl₃/DMF | - | - | 4-formyl-3,5-dimethoxyphenol | 52 | [6] |

| 3,5-Dimethoxyphenol | 3,5-dimethoxy, 1-hydroxy | POCl₃/DMF | - | - | 2,4-diformyl-3,5-dimethoxyphenol | 1 | [6] |

| Substituted Anilines | Amino | POCl₃/DMF | 0-90 | 4-10 | 2-chloro-3-formyl quinoline (B57606) derivatives | 60-80 | [7][8] |

| Phenols | Hydroxy | SOCl₂/DMF | Room Temp | 0.3-0.5 | Formyl derivatives | Good yields | [9][10] |

| 1,3-dimethoxy-5-(4-nitrophenoxy)benzene | Alkoxy | POCl₃/DMF | 80 | 3 | Formylated product | - | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol using POCl₃/DMF [5]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile (B52724). Cool the mixture in a water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 22-28 °C. Stir the reaction mixture at ambient temperature for one hour to ensure the complete formation of the Vilsmeier reagent.

-

Formylation of Resorcinol: Cool the Vilsmeier reagent to -15 °C. Separately, dissolve resorcinol in acetonitrile. Add the resorcinol solution dropwise to the Vilsmeier reagent, maintaining the temperature at -15 °C. Stir the reaction mixture for an additional 2 hours at -15 °C. Allow the reaction to warm to 28-32 °C and stir for another hour.

-

Hydrolysis and Product Isolation: Pour the reaction mixture into ice-cold water. The desired 2,4-dihydroxybenzaldehyde will precipitate from the aqueous solution. Isolate the crystalline product by filtration. Wash the solid with cold acetonitrile and then with hexane. The product can be further purified by recrystallization from warm water.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Phenols under Solvent-Free Conditions [9][10]

-

Reaction Setup: In a mortar, take a centimolar (0.01 mol) amount of the phenolic substrate and about 0.015 moles of the freshly prepared Vilsmeier reagent (from DMF and SOCl₂).

-

Reaction: Grind the reactants with a pestle for about 20 to 30 minutes at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), treat the reaction mixture with a 5% sodium thiosulfate (B1220275) solution, followed by the addition of petroleum ether.

-

Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.

-

Purification: Purify the crude product by column chromatography using a chloroform:n-hexane (8:2) mixture as the eluent to obtain the pure formylated product.

Regioselectivity and Side Reactions

Regioselectivity:

The regioselectivity of the Vilsmeier-Haack reaction on substituted benzaldehydes is primarily governed by the electronic effects of the substituents already present on the ring.

-

Activating Groups (-OH, -OR, -NR₂): These groups are ortho, para-directors. The formyl group will preferentially add to the positions ortho and para to the activating group.[11] Steric hindrance can play a role in favoring the para product.

-

Deactivating Groups (-NO₂, -CN, -SO₃H): These groups are meta-directors. However, the Vilsmeier-Haack reaction is generally not effective on strongly deactivated rings.[11]

Common Side Reactions:

-

Diformylation: Highly activated substrates can undergo diformylation, where two formyl groups are introduced onto the aromatic ring.[6] This can often be controlled by using milder reaction conditions, such as lower temperatures and shorter reaction times, and by carefully controlling the stoichiometry of the Vilsmeier reagent.

-

Reaction with Sensitive Functional Groups: The Vilsmeier reagent can react with other functional groups present in the molecule. For example, it can dehydrate amides and oximes. It is sometimes necessary to protect sensitive functional groups before carrying out the Vilsmeier-Haack reaction.

Mandatory Visualizations

Conclusion

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the formylation of electron-rich benzaldehyde derivatives. Its utility in the synthesis of key intermediates for drug development and other industrial applications is well-established. A thorough understanding of the reaction mechanism, the influence of substituents on regioselectivity, and the control of reaction conditions are paramount for the successful application of this powerful synthetic tool. This guide has provided an in-depth overview of these aspects, offering valuable insights and practical protocols for researchers and scientists in the field.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. ajrconline.org [ajrconline.org]

- 10. ajrconline.org [ajrconline.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Physical characteristics of 2,5-Dimethoxybenzaldehyde crystals

An In-depth Technical Guide to the Physical Characteristics of 2,5-Dimethoxybenzaldehyde Crystals

This guide provides a comprehensive overview of the key physical and structural characteristics of this compound crystals. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a vital intermediate in organic synthesis. The document details its physical properties, crystallographic data, and standardized experimental protocols for characterization.

General Physical and Chemical Properties

This compound is an organic compound and a derivative of benzaldehyde, notable for its role as a precursor in the synthesis of various fine chemicals and pharmaceuticals, including substituted phenethylamines.[1][2][3] At room temperature, it presents as a crystalline solid.[4] It is known to be sensitive to air and should be stored accordingly in a sealed container away from light.[5][6][7]

Table 1: General Properties of this compound

| Property | Value | References |

| Appearance | Yellow to beige crystalline solid, powder, chunks, or flakes. | [1][3][8][9][10][11] |

| Molecular Formula | C₉H₁₀O₃ | [1][8][12][13] |

| Molar Mass | 166.17 g/mol | [1][4][10][13] |

| Density | ~1.114 g/mL | [1] |

| Odor | Characteristic aldehyde-like, aromatic odor. | [4][9][14] |

Thermal and Solubility Characteristics

The thermal properties and solubility profile are critical for handling, reaction setup, and purification processes such as recrystallization.

Table 2: Thermal and Solubility Data

| Property | Value | References |

| Melting Point | 45 - 52 °C | [1][4][6][8][9][10][12][14][15][16][17] |

| Boiling Point | 283.8 °C @ 760 mmHg146 °C @ 10 mmHg | [1][6][9][10][12][14][16][17] |

| Flash Point | >110 °C (>230 °F) | [1][3][12][16] |

| Vapor Pressure | 0.003 - 0.011 mmHg @ 25 °C | [9][16] |

| Water Solubility | Slightly soluble (795 mg/L @ 25 °C) | [5][6][12][16] |

| Organic Solvent Solubility | Soluble in chloroform, methanol, ethanol (B145695), and ether. | [4][5][6][10][12] |

Crystallographic Data

The crystal structure of this compound has been determined, providing precise insights into its solid-state conformation. This information is invaluable for computational modeling and understanding intermolecular interactions.

Table 3: Crystal Structure Information

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [18] |

| Space Group | P 1 2₁/n 1 | [11] |

| a | 3.8780 Å | [11] |

| b | 11.5513 Å | [11] |

| c | 17.8153 Å | [11] |

| α | 90° | [11] |

| β | 91.808° | [11] |

| γ | 90° | [11] |

| Z | 4 | [11] |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical characteristics of this compound crystals.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[19][20] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically cause a depression and broadening of this range.[19][20][21]

Objective: To determine the melting point range of a crystalline sample.

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer, and a small amount of finely powdered sample.[19][20][22]

Procedure:

-

Sample Preparation: Place a small quantity of the dry this compound crystals on a clean, dry surface. Crush the crystals into a fine powder.[22]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube to a height of 1-2 mm.[21][22]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into a sample slot and place a calibrated thermometer in the designated well.[19]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[20][21] Suspend the assembly in the Thiele tube filled with high-boiling point oil.[20]

-

-

Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point.[19]

-

Measurement: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 10-15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[19][20]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).[19][22] The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol establishes the solubility of this compound in various solvents, a key factor for reaction design and purification.[23]

Objective: To qualitatively assess the solubility of the compound in different solvents.

Materials: Test tubes, spatula, this compound, and a selection of solvents (e.g., water, methanol, ethanol, chloroform, diethyl ether).

Procedure:

-

Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[24]

-

Solvent Addition: Add 0.75 - 1.0 mL of the selected solvent to the test tube in small portions.[23][24]

-

Mixing: After each addition, shake or stir the mixture vigorously for 10-60 seconds.[23]

-

Observation: Observe the mixture closely. Classify the compound's solubility as:

-

Recording: Record the results for each solvent tested.

Caption: Workflow for Qualitative Solubility Testing.

Recrystallization from an Ethanol/Water System

Recrystallization is the most common method for purifying solid organic compounds. For this compound, ethanol or a mixed solvent system of ethanol and water is effective.[25][26]

Objective: To purify crude this compound by removing impurities.

Materials: Crude this compound, ethanol, deionized water, Erlenmeyer flask, heat source (hot plate), Buchner funnel, filter paper, and an ice bath.

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.[25][27]

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[25]

-

Induce Crystallization:

-

Single Solvent (Ethanol): Remove the flask from the heat and allow it to cool slowly to room temperature.[25]

-

Mixed Solvent (Ethanol/Water): To the hot ethanol solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of hot ethanol until the solution is clear again.[27]

-

-

Cooling: Allow the clear solution to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[27]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[27]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[27]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.[27]

-

Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove residual solvent.

Caption: Workflow for Purification by Recrystallization.

Synthetic Pathway Overview

Understanding the synthesis of this compound provides context for potential impurities. A common laboratory and industrial synthesis is the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene.[25][28]

Vilsmeier-Haack Reaction: This method involves the reaction of a substituted aromatic compound, in this case, 1,4-dimethoxybenzene, with the Vilsmeier reagent. The reagent is formed in situ from a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).[28] This process is an effective electrophilic aromatic substitution that introduces an aldehyde group onto the activated benzene (B151609) ring.[25]

Caption: Vilsmeier-Haack Synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound DMB Dimethoxybenzaldehyde Pure >99% - 100g - SYNTHETIKA [synthetikaeu.com]

- 3. This compound | 93-02-7 [chemicalbook.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound CAS#: 93-02-7 [m.chemicalbook.com]

- 6. News - What are the uses, characteristics and advantages of this compound CAS 93-02-7? [unilongmaterial.com]

- 7. shenzhouchem.com [shenzhouchem.com]

- 8. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 13. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound | CAS#:93-02-7 | Chemsrc [chemsrc.com]

- 16. This compound, 93-02-7 [thegoodscentscompany.com]

- 17. This compound 99 93-02-7 [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. byjus.com [byjus.com]

- 23. chem.ws [chem.ws]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. Reddit - The heart of the internet [reddit.com]

- 26. What are the Steps in the Synthesis of this compound?_Chemicalbook [chemicalbook.com]

- 27. benchchem.com [benchchem.com]

- 28. bloomtechz.com [bloomtechz.com]

Solubility Profile of 2,5-Dimethoxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethoxybenzaldehyde in various organic solvents. An understanding of its solubility is crucial for applications in organic synthesis, pharmaceutical research, and drug development, particularly in processes such as reaction optimization, purification, and formulation. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The following tables summarize the known quantitative and qualitative solubility of this compound. The data has been compiled from scientific literature and chemical databases. It is important to note that quantitative data for this compound in many common organic solvents is not extensively published, highlighting the value of the experimental protocol provided in this guide.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 100 | 795 mg/L | 25 |

| Nitromethane | CH₃NO₂ | 61.04 | 101.2 | ~45.5 g / 100 g | Not Specified |

| Acetic Acid | CH₃COOH | 60.05 | 118 | ~20 g / 100 mL | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | < 10 g / 100 mL | 20 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | ~300 g / 100 mL | Boiling |

Table 2: Qualitative Solubility Data for this compound

| Solvent | Classification | Solubility |

| Chloroform | Chlorinated | Soluble[1][2][3][4] |

| Methanol | Polar Protic | Soluble[1][2][3][4] |

| Ethanol | Polar Protic | Soluble |

| Ethanol/Water (50:50) | Polar Protic Mixture | Soluble (used for recrystallization) |

| Acetone | Polar Aprotic | Soluble |

Note: "Soluble" indicates that the source material qualitatively describes the compound as soluble without providing a specific quantitative value. The anecdotal data for diethyl ether at boiling point suggests a very high solubility.

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven set to a temperature that is well below the boiling point of this compound but sufficient to evaporate the solvent. Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained (i.e., the difference between consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the filtered saturated solution.

-

Mandatory Visualization

Caption: Workflow for the gravimetric determination of solubility.

References

Spectroscopic Data Interpretation for 2,5-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for its identification, purity assessment, and structural elucidation. This document presents a comprehensive overview of the expected spectroscopic signatures of this compound, supported by detailed experimental protocols and data presented in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.46 | s | 1H | Aldehyde (-CHO) |

| 7.35 | d | 1H | Ar-H |

| 7.18 | dd | 1H | Ar-H |

| 6.95 | d | 1H | Ar-H |

| 3.88 | s | 3H | Methoxy (B1213986) (-OCH₃) |

| 3.82 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 189.6 | Aldehyde (C=O) |

| 156.8 | Ar-C (quaternary) |

| 154.0 | Ar-C (quaternary) |

| 124.8 | Ar-C (quaternary) |

| 113.8 | Ar-CH |

| 110.0 | Ar-CH |

| 109.5 | Ar-CH |

| 56.2 | Methoxy (-OCH₃) |

| 55.9 | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | Medium | C-H stretch (alkane) |

| 2830 | Medium | C-H stretch (aldehyde) |

| 1680 | Strong | C=O stretch (aldehyde) |

| 1580 | Strong | C=C stretch (aromatic) |

| 1480 | Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 95 | [M-H]⁺ |

| 137 | 50 | [M-CHO]⁺ |

| 122 | 30 | [M-CHO-CH₃]⁺ |

| 108 | 25 | [M-2(OCH₃)]⁺ |

| 79 | 40 | [C₆H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

-

The solution is transferred into a 5 mm NMR tube.[3]

-

The tube is capped and carefully wiped clean before insertion into the spectrometer.[2]

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.[4]

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are employed. A spectral width of around 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[5]

-

A drop of this solution is placed on a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[5]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Procedure: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the spectrum is acquired. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[6]

-

This stock solution is further diluted to the low µg/mL or ng/mL range.[6]

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Impact (EI) is a common method for the analysis of small, volatile organic molecules like this compound.[7]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Procedure: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then accelerated into the mass analyzer and detected. The mass spectrum is a plot of the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like this compound.

Caption: Logical workflow for spectroscopic data interpretation.

Detailed Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides valuable information about the number and types of protons and their neighboring environments.

-

Aldehyde Proton (10.46 ppm): The downfield singlet at 10.46 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its location in the anisotropic field of the C=O bond. The singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (7.35, 7.18, 6.95 ppm): The signals in the aromatic region (6.5-8.0 ppm) correspond to the three protons on the benzene (B151609) ring. Their distinct chemical shifts and coupling patterns (doublet and doublet of doublets) are consistent with a trisubstituted benzene ring.

-

Methoxy Protons (3.88, 3.82 ppm): The two sharp singlets at 3.88 and 3.82 ppm, each integrating to three protons, are assigned to the two methoxy groups. Their slightly different chemical shifts suggest they are in different chemical environments on the aromatic ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (189.6 ppm): The signal at 189.6 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons (109.5 - 156.8 ppm): The six signals in the aromatic region confirm the presence of a substituted benzene ring. The quaternary carbons (those without attached protons) appear at 156.8, 154.0, and 124.8 ppm, while the carbons bearing protons are found at 113.8, 110.0, and 109.5 ppm.

-

Methoxy Carbons (56.2, 55.9 ppm): The two signals in the upfield region at 56.2 and 55.9 ppm are assigned to the carbons of the two methoxy groups.

Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in the molecule.

-

C=O Stretch (1680 cm⁻¹): A strong absorption at 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.

-

C-H Stretches (2940, 2830 cm⁻¹): The bands at 2940 cm⁻¹ are due to the C-H stretching of the methoxy groups, while the weaker band at 2830 cm⁻¹ is characteristic of the C-H stretch of an aldehyde.

-

C=C Stretches (1580, 1480 cm⁻¹): Strong absorptions in this region are typical for the C=C stretching vibrations within the aromatic ring.

-

C-O Stretches (1280, 1040 cm⁻¹): The strong bands at 1280 and 1040 cm⁻¹ correspond to the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺, m/z 166): The peak at m/z 166 corresponds to the molecular weight of this compound (C₉H₁₀O₃), confirming its molecular formula.[9]

-

Fragmentation Pattern: The major fragmentation peaks provide further structural information. The loss of a hydrogen atom gives the peak at m/z 165. The loss of the aldehyde group (CHO) results in the fragment at m/z 137. Subsequent loss of a methyl group from a methoxy substituent gives the peak at m/z 122. These fragmentation patterns are consistent with the proposed structure.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectrum Analysis of 2,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethoxybenzaldehyde. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visualizations of the molecular structure and key NMR correlations to aid in structural elucidation and characterization.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound in two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| CDCl₃ | 10.46 | s | - | 1H | H-7 (Aldehyde) |

| 7.37 | d | 3.1 | 1H | H-6 | |

| 7.10 | dd | 9.0, 3.1 | 1H | H-4 | |

| 6.93 | d | 9.0 | 1H | H-3 | |

| 3.89 | s | - | 3H | OCH₃ (C-2) | |

| 3.84 | s | - | 3H | OCH₃ (C-5) | |

| DMSO-d₆ | 10.39 | s | - | 1H | H-7 (Aldehyde) |

| 7.35 | d | 3.2 | 1H | H-6 | |

| 7.24 | dd | 9.0, 3.2 | 1H | H-4 | |

| 7.14 | d | 9.0 | 1H | H-3 | |

| 3.83 | s | - | 3H | OCH₃ (C-2) | |

| 3.79 | s | - | 3H | OCH₃ (C-5) |

Table 2: ¹³C NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 189.6 | C-7 (Aldehyde) |

| 156.6 | C-2 | |

| 154.0 | C-5 | |

| 125.0 | C-1 | |

| 122.8 | C-6 | |

| 113.8 | C-4 | |

| 110.0 | C-3 | |

| 56.2 | OCH₃ (C-2) | |

| 55.9 | OCH₃ (C-5) | |

| DMSO-d₆ | 189.4 | C-7 (Aldehyde) |

| 156.3 | C-2 | |

| 153.8 | C-5 | |

| 125.4 | C-1 | |

| 122.5 | C-6 | |

| 114.5 | C-4 | |

| 110.8 | C-3 | |

| 56.2 | OCH₃ (C-2) | |

| 55.8 | OCH₃ (C-5) |

Experimental Protocols

The following protocols describe the general methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2 ¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing:

-

Apply a line broadening of 0.3 Hz.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

2.3 ¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm (-20 to 220 ppm).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Processing:

-

Apply a line broadening of 1-2 Hz.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent signal (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm) or the TMS signal at 0.00 ppm.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure and NMR correlations of this compound.

Caption: Chemical structure of this compound with atom numbering.

Caption: ¹H-¹H Correlation Spectroscopy (COSY) pathways for this compound.

Caption: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) correlations.

The Pivotal Role of 2,5-Dimethoxybenzaldehyde as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxybenzaldehyde (DMBA) is a highly versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique substitution pattern, featuring an aldehyde group and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, imparts specific reactivity that makes it an invaluable precursor in medicinal chemistry and pharmaceutical development.[1][2][3] This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, with a primary focus on its well-documented application in the synthesis of psychoactive phenethylamines. Additionally, it touches upon its broader, though less detailed, applications in the development of other therapeutic agents. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological signaling cascades to support research and development endeavors.

Introduction: Chemical Properties and Reactivity

This compound (CAS No. 93-02-7) is a yellow crystalline solid with a molecular formula of C₉H₁₀O₃.[4] The strategic placement of the methoxy groups at positions 2 and 5 activates the aromatic ring, making it susceptible to electrophilic substitution, while the aldehyde group serves as a reactive handle for a variety of nucleophilic additions and condensation reactions.[1] This dual reactivity is fundamental to its utility as a versatile intermediate.

Core Application: Synthesis of Substituted Phenethylamines (2C-X Series)

The most extensively documented role of this compound is as the foundational precursor for the synthesis of the 2C family of psychedelic phenethylamines.[4] These compounds are of significant interest in neuroscience and pharmacology for their potent agonism at serotonin (B10506) 5-HT₂A receptors. The general synthetic route involves a two-step process: a condensation reaction to form a nitrostyrene (B7858105) intermediate, followed by a reduction to the corresponding phenethylamine.

Synthetic Pathway to 2,5-Dimethoxyphenethylamine (2C-H)

The synthesis of 2,5-dimethoxyphenethylamine (2C-H) is the first key stage, from which other members of the 2C-X family are derived.[4] The most common approach is the Henry reaction (nitroaldol condensation) between this compound and nitromethane (B149229) to yield 2,5-dimethoxy-β-nitrostyrene, which is subsequently reduced.

Caption: General workflow for the synthesis of 2C-H.

Quantitative Data for 2C-H Synthesis

The yield of each step can vary significantly based on the chosen reagents and reaction conditions. The following table summarizes reported yields for the key transformations.

| Step | Reaction | Reagents & Conditions | Reported Yield | Reference |

| 1 | Henry Condensation | This compound, Nitromethane, Ammonium Acetate (B1210297), Reflux | 58-80% | [5] |

| 1 | Henry Condensation | This compound, Nitromethane, Ethylenediammonium Acetate, Isopropanol | 80% | [5] |

| 2 | Reduction | 2,5-Dimethoxy-β-nitrostyrene, Lithium Aluminium Hydride (LAH), THF, Reflux | 57% | [5] |

| 2 | Reduction | 2,5-Dimethoxy-β-nitrostyrene, Sodium Borohydride (NaBH₄), Isopropanol/Water | Not specified | [6] |

| 2 | Reduction | 2,5-Dimethoxy-β-nitrostyrene, Al/Hg Amalgam | Variable | [7] |

Detailed Experimental Protocols

-

Materials: this compound (10.0 g, 59.5 mmol), nitromethane (25 mL), anhydrous ammonium acetate (1.5 g, 19.5 mmol), 70% isopropyl alcohol (ice-cold, 100 mL).

-

Procedure:

-

Combine this compound, nitromethane, and ammonium acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[8]

-

Heat the mixture to a gentle reflux with continuous stirring. The solution will transition from yellow to a deep reddish-black.[8]

-

Maintain reflux for approximately 45-60 minutes.[8]

-

Remove the heat source and carefully pour the hot reaction mixture into 100 mL of ice-cold 70% isopropyl alcohol.

-

Allow the mixture to stand, promoting the precipitation of orange solids.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solids with additional portions of ice-cold 70% isopropyl alcohol until the filtrate is no longer red.

-

Dry the product thoroughly under vacuum to yield orange crystals of 2,5-dimethoxy-β-nitrostyrene.

-

-

Materials: 2,5-Dimethoxy-β-nitrostyrene (20.0 g), Lithium Aluminium Hydride (LAH) (20.0 g), anhydrous Tetrahydrofuran (THF) (400 mL), Isopropyl alcohol, 15% NaOH solution.

-

Procedure:

-

To a two-necked round-bottom flask under an inert atmosphere, add LAH to 200 mL of anhydrous THF.

-

Dissolve the 2,5-dimethoxy-β-nitrostyrene in 200 mL of anhydrous THF and add it dropwise to the LAH suspension. The reaction is exothermic and may cause the THF to boil.[5]

-

Once the addition is complete, reflux the mixture for 24 hours.[5]

-

Cool the reaction mixture in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of isopropyl alcohol, followed by 15% NaOH solution, and then water.

-

A white precipitate will form. Filter the mixture through a pad of celite, and wash the filter cake with additional THF.

-

Combine the filtrates and remove the solvent under vacuum.

-

The residue is then subjected to an acid-base extraction for purification. Dissolve the residue in dilute acid, wash with an organic solvent, then make the aqueous layer strongly basic and extract the product into an organic solvent.

-

Drying and evaporation of the final organic extracts will yield 2C-H as an oil, which can be further purified by vacuum distillation.

-

Further Synthesis: From 2C-H to 2C-B

2C-H is a valuable intermediate for creating other 2C-X compounds through electrophilic aromatic substitution. The synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a prime example.

Caption: Synthesis of 2C-B via bromination of 2C-H.

-

Materials: 2C-H freebase (3.5 g), glacial acetic acid (12 mL), bromine (3.0 g).

-

Procedure:

-

Dissolve the 2C-H freebase in 5 mL of glacial acetic acid.

-

Separately, dissolve bromine in 7 mL of glacial acetic acid.

-

Slowly add the bromine solution to the 2C-H solution with stirring. The reaction is exothermic.

-

After the addition is complete, gently heat the mixture for approximately 20 minutes to ensure the reaction goes to completion.

-

Cool the solution. A tan-colored precipitate of 2C-B hydrobromide will form.

-

Filter the solid product and wash it with ice-cold glacial acetic acid to remove unreacted bromine and other impurities.

-

Dry the product under vacuum to yield 2C-B hydrobromide as a white solid.

-

Biological Activity and Signaling Pathways

The phenethylamines synthesized from this compound, such as 2C-B, are known for their potent psychedelic effects. These effects are primarily mediated by their action as agonists at the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).

The 5-HT₂A Receptor Signaling Cascade

Activation of the 5-HT₂A receptor by an agonist like a 2C-X compound initiates a well-characterized intracellular signaling cascade.

Caption: 5-HT₂A receptor signaling pathway activated by 2C-X compounds.

Upon agonist binding, the 5-HT₂A receptor activates the Gq/G₁₁ G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG co-activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the complex cellular responses that underpin the psychoactive effects of these compounds.

Broader Applications in Drug Development

While the synthesis of phenethylamines is the most prominent application, this compound is also cited as a precursor for other classes of pharmaceuticals, though detailed public-domain synthetic routes are less common. These areas include:

-

Anti-inflammatory Drugs: It is suggested as a building block for certain non-steroidal anti-inflammatory drugs (NSAIDs).

-